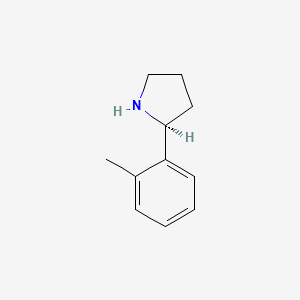

(S)-2-(o-tolyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXCTIINURQYGA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Organocatalytic Applications of S 2 O Tolyl Pyrrolidine

Enamine Catalysis in Stereoselective Transformations

Enamine catalysis, a cornerstone of organocatalysis, involves the reaction of a secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a stereocontrolled manner. The steric hindrance provided by the substituent at the C-2 position of the pyrrolidine (B122466) ring is crucial for directing the approach of the electrophile, thereby controlling the stereochemistry of the product. For (S)-2-(o-tolyl)pyrrolidine, the ortho-tolyl group is expected to play a significant role in defining the chiral pocket of the catalyst.

Asymmetric Aldol (B89426) Reactions

In a typical asymmetric aldol reaction, an enamine generated from a ketone and a chiral pyrrolidine catalyst adds to an aldehyde. The catalyst's structure dictates the facial selectivity of the enamine's attack on the aldehyde. Although numerous studies have explored various 2-substituted pyrrolidines in this capacity, specific data detailing the performance of this compound, such as yields and enantiomeric excesses for the resulting β-hydroxy ketones, are not available in the current body of scientific literature.

Asymmetric Mannich Reactions

The asymmetric Mannich reaction involves the addition of an enamine to an imine, yielding chiral β-amino carbonyl compounds. The stereoselectivity is again governed by the chiral environment created by the organocatalyst. While structurally related catalysts have proven effective, there is no published research that specifically tabulates the results of using this compound in this transformation.

Asymmetric Michael Addition Reactions

In asymmetric Michael additions, the enamine intermediate adds to an α,β-unsaturated carbonyl compound or other Michael acceptors. This reaction is a powerful method for the formation of C-C bonds and the generation of stereocenters. The efficacy of various pyrrolidine-based catalysts is well-documented; however, specific performance metrics for this compound in this context have not been reported.

Asymmetric alpha-Functionalization of Carbonyl Compounds

This class of reactions involves the reaction of an enamine intermediate with an electrophilic reagent to introduce a functional group at the α-position of a carbonyl compound. This can include halogenation, amination, or oxidation. The stereocontrol exerted by the catalyst is paramount. As with the previously mentioned reactions, there is a lack of specific studies on the application of this compound for these transformations.

Cascade Reactions Involving Enamine Intermediates

Cascade reactions, where multiple bonds are formed in a single synthetic operation, represent an efficient approach to molecular complexity. Enamine catalysis is often employed to initiate such cascades. The specific utility of this compound in orchestrating these complex transformations has not been a subject of published research.

Iminium Ion Catalysis in Stereoselective Transformations

Iminium ion catalysis involves the condensation of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion. This activation lowers the LUMO of the carbonyl compound, rendering it more susceptible to nucleophilic attack. The steric shielding provided by the catalyst's substituent directs the nucleophile to one face of the molecule, thus controlling the stereoselectivity. While this is a general principle, its specific application and the resulting stereochemical outcomes using this compound have not been experimentally documented in the literature.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, can be rendered highly enantioselective using this compound-derived catalysts. magtech.com.cnprinceton.edu This transformation is a type of [4+2] cycloaddition. The catalytic cycle typically proceeds through an iminium ion intermediate, which lowers the LUMO of the dienophile, an α,β-unsaturated aldehyde. princeton.edu Alternatively, when activating α,β-unsaturated aldehydes, the catalyst can form a dienamine, raising the HOMO of the substrate and facilitating reactions with electron-deficient dienophiles. nih.gov

The catalyst, often a diarylprolinol silyl (B83357) ether, condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. The bulky aryl group on the pyrrolidine ring effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. princeton.edu This steric control is crucial for establishing high levels of enantioselectivity. Hydrolysis of the resulting iminium ion adduct releases the chiral product and regenerates the catalyst. princeton.edu These reactions accommodate a wide variety of dienes and α,β-unsaturated aldehydes, consistently providing high yields and excellent stereocontrol. princeton.eduacs.org

| Dienophile (α,β-Unsaturated Aldehyde) | Diene | Yield (%) | endo:exo ratio | ee (%) |

|---|---|---|---|---|

| Acrolein | Cyclohexadiene | 82 | 14:1 | 94 |

| Crotonaldehyde | Isoprene | 72 | 11:1 | 90 |

| Cinnamaldehyde | Cyclopentadiene | 81 | 1.3:1 | 93 |

| Acrolein | 1,3-Diphenylisobenzofuran | 75 | 1:35 | 96 |

Data sourced from representative examples of organocatalytic Diels-Alder reactions using imidazolidinone and diarylprolinol ether catalysts. princeton.edu

Asymmetric Friedel-Crafts Alkylations

The asymmetric Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds at aromatic and heteroaromatic rings. researchgate.netbuchler-gmbh.com Catalysts like this compound derivatives are highly effective in promoting the reaction between electron-rich aromatics, such as pyrroles and indoles, and α,β-unsaturated aldehydes. princeton.eduresearchgate.net

The mechanism relies on LUMO-lowering activation. The secondary amine of the catalyst reversibly condenses with the α,β-unsaturated aldehyde to generate a transient, electrophilic iminium ion. princeton.edu This activation significantly enhances the electrophilicity of the aldehyde, allowing for nucleophilic attack by electron-rich heterocycles like pyrrole or indole. The chiral environment created by the catalyst's bulky substituent directs the nucleophilic attack to one of the two enantiotopic faces of the iminium ion, leading to the formation of the product with high enantiomeric excess. princeton.edu This methodology has proven to be robust, tolerating a range of substituents on both the nucleophile and the electrophile. princeton.eduresearchgate.net

| Nucleophile | Electrophile (α,β-Unsaturated Aldehyde) | Yield (%) | ee (%) |

|---|---|---|---|

| N-Methylpyrrole | Cinnamaldehyde | 87 | 93 |

| N-Methylpyrrole | Crotonaldehyde | 81 | 90 |

| Pyrrole | Cinnamaldehyde | 86 | 97 |

| Indole | Crotonaldehyde | 89 | 93 |

| 5-Methoxyindole | Cinnamaldehyde | 95 | 92 |

Data sourced from organocatalytic Friedel-Crafts alkylations using a derivative of (S)-2-phenylpyrrolidine with a trifluoroacetic acid co-catalyst. princeton.edu

Asymmetric [3+2] and [4+2] Cycloadditions

Beyond the classic Diels-Alder ([4+2] cycloaddition) reaction, this compound and related catalysts are instrumental in promoting asymmetric [3+2] cycloadditions. researchgate.net These reactions are a primary method for synthesizing five-membered heterocyclic rings, such as pyrrolidines, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govnih.gov

In a typical [3+2] cycloaddition, the catalyst is used to generate a chiral azomethine ylide from an imine precursor. nih.govresearchgate.net This 1,3-dipole then reacts with a dipolarophile, such as an electron-deficient alkene, in a concerted or stepwise fashion. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which dictates the facial selectivity of the cycloaddition. Pyrrolidine-based catalysts have been successfully applied to the reaction between imines derived from glycine and various alkenes, yielding highly functionalized and enantioenriched pyrrolidine derivatives. nih.govacs.org The [4+2] applications are synonymous with the Diels-Alder reactions discussed previously. magtech.com.cn

| Reaction Type | Reactant 1 (Dipole/Diene) | Reactant 2 (Dipolarophile/Dienophile) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| [3+2] | Azomethine ylide (from salicylaldehyde derivative) | 4-(alk-1-en-1-yl)-3-cyanocoumarin | 91 | >95:5 | 98 |

| [3+2] | Azomethine ylide (from glycine imino ester) | N-tert-Butanesulfinylazadiene | 75 | >20:1 | >99 (de) |

| [4+2] | Cyclopentadiene | Cinnamaldehyde | 81 | 1.3:1 (endo:exo) | 93 |

| [4+2] | Isoprene | Crotonaldehyde | 72 | 11:1 (endo:exo) | 90 |

Data compiled from representative [3+2] and [4+2] cycloaddition reactions. princeton.edunih.govnih.gov

Other Catalytic Modes and Cooperative Catalysis

The utility of this compound extends beyond simple enamine or iminium activation to more complex catalytic systems involving cooperative activation and other non-covalent interactions.

Brønsted Acid/Base Cooperative Activation

In many organocatalytic reactions, the efficiency and selectivity can be significantly enhanced through the use of a co-catalyst. This compound and its derivatives can work cooperatively with Brønsted acids. nih.gov For instance, in Friedel-Crafts alkylations, the addition of a mild Brønsted acid, such as trifluoroacetic acid (TFA), facilitates the formation of the key iminium ion intermediate from the catalyst and the α,β-unsaturated aldehyde. princeton.edu This pre-equilibrium step increases the concentration of the active electrophilic species, thereby accelerating the rate of the reaction. The Brønsted acid protonates the hemiaminal intermediate, promoting the elimination of water and formation of the iminium ion, which then enters the main catalytic cycle. princeton.edu This cooperative approach allows for lower catalyst loadings and milder reaction conditions.

Hydrogen Bonding Mediated Catalysis

Hydrogen bonding is a critical non-covalent interaction that can play a significant role in organizing the transition state of a reaction to achieve high stereoselectivity. ru.nl While this compound itself is not a hydrogen-bond donor catalyst in the way that thioureas or squaramides are, hydrogen bonding is crucial in the transition states it facilitates. For example, in reactions involving bifunctional catalysts that incorporate a pyrrolidine moiety alongside a hydrogen-bonding group (e.g., an amide or squaramide), the H-bonding site can activate one reactant (e.g., a nitroalkene or an imine) while the pyrrolidine's secondary amine activates the other (e.g., an aldehyde). acs.org This dual activation within a single catalyst brings the reactants into close proximity in a well-defined orientation, leading to high stereocontrol. DFT calculations and mechanistic studies have shown that these hydrogen-bonding interactions are often decisive in determining both enantioselectivity and diastereoselectivity. acs.org

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. While chiral quaternary ammonium salts derived from cinchona alkaloids are the most common organocatalysts in asymmetric PTC, derivatives of proline and pyrrolidine have also been developed for this purpose. Proline-derived sulfonamides, for example, have been employed as effective phase-transfer catalysts in C-C bond-forming reactions. nih.gov These catalysts can operate under basic conditions, forming a chiral enolate in the organic phase that then reacts with an electrophile. The ability of the catalyst to shuttle between the two phases while maintaining a specific chiral conformation is key to achieving high enantioselectivity. nih.gov

Mechanistic Investigations and Stereocontrol Rationales

Elucidation of Catalytic Cycles and Rate-Determining Steps

Enamine Formation and Hydrolysis Kinetics

The catalytic cycle begins with the reaction of the secondary amine of (S)-2-(o-tolyl)pyrrolidine with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This process is a condensation reaction that typically requires an acid catalyst to facilitate the loss of a water molecule.

The enamine is a powerful nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the α-carbon. This "HOMO-raising" activation allows the enamine to react with various electrophiles.

The kinetics of enamine formation with simple cyclic ketones and secondary amines like pyrrolidine (B122466) have been shown to follow second-order kinetics. The rate is influenced by the steric hindrance of both the carbonyl compound and the amine. The final step of the catalytic cycle is the hydrolysis of the resulting iminium ion intermediate to release the product and regenerate the catalyst. This hydrolysis is typically rapid in the presence of water.

Iminium Ion Generation and Reactivity

When α,β-unsaturated aldehydes or ketones are used as substrates, this compound forms a chiral iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity at the β-position.

This iminium ion is susceptible to attack by nucleophiles in a conjugate addition fashion. The catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C or C-X bond. The rate-determining step in these transformations can be the nucleophilic attack on the iminium ion or the subsequent hydrolysis step.

Understanding Origins of Enantioselectivity and Diastereoselectivity

The high levels of stereocontrol achieved by catalysts like this compound are a result of subtle energetic differences between competing diastereomeric transition states.

Transition State Geometries and Energetics

For enamine-mediated reactions, the stereoselectivity is determined during the attack of the chiral enamine on the electrophile. The catalyst's structure orients the substrates in a preferred three-dimensional arrangement to minimize steric clashes and maximize stabilizing interactions in the transition state. The o-tolyl group in this compound is expected to play a crucial role in creating a sterically demanding environment. It effectively blocks one of the enantiotopic faces of the enamine, forcing the electrophile to approach from the less hindered side.

Similarly, in iminium ion catalysis, the o-tolyl group shields one face of the π-system, leading to a highly enantioselective conjugate addition. The preferred transition state is the one that minimizes steric repulsion between the catalyst's bulky substituent, the iminium ion backbone, and the incoming nucleophile.

Role of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Steric Interactions)

Non-covalent interactions are fundamental to the stabilization of the favored transition state and are key to high stereoselectivity.

Steric Interactions: The primary role of the bulky o-tolyl group is to create a significant steric barrier. This repulsion directs the substrate and reactant to a specific orientation, favoring one transition state over the other.

π-Stacking: The aromatic o-tolyl ring can engage in π-π stacking interactions with substrates that also contain aromatic rings. These attractive, non-covalent interactions can further stabilize the transition state leading to the major enantiomer.

Hydrogen Bonding: Although this compound itself lacks a hydrogen-bond donor group, in reactions involving acidic co-catalysts or protic solvents, hydrogen bonding can play a role in organizing the reactants within the transition state assembly.

Chiral Recognition and Substrate-Catalyst Preorganization

Chiral recognition is the process by which the chiral catalyst differentiates between the two enantiotopic faces of a prochiral substrate or two enantiomers of a racemic reactant. This occurs through the formation of transient diastereomeric complexes.

The catalyst and substrate pre-organize into a well-defined assembly before the key bond-forming step. The difference in stability between the possible diastereomeric transition states, governed by the non-covalent interactions described above, translates directly into the enantiomeric excess of the product. The more stable the transition state, the lower its energy and the faster the reaction proceeds through that pathway, leading to the preferential formation of one enantiomer.

Despite a comprehensive search of available scientific literature, specific studies detailing kinetic isotope effect (KIE) investigations and other mechanistic probes for the compound "this compound" could not be located.

Therefore, the requested article section, which was to be strictly focused on "Kinetic Isotope Effect Studies and Mechanistic Probes" for this particular compound, including detailed research findings and data tables, cannot be generated at this time due to the absence of published research on this specific topic.

Computational Studies on S 2 O Tolyl Pyrrolidine and Analogues

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT calculations have been instrumental in elucidating the intricacies of reactions catalyzed by (S)-2-(o-tolyl)pyrrolidine and its analogues, such as diarylprolinol silyl (B83357) ethers. These studies have enabled a detailed examination of the reaction energy profiles, including the identification of transition states and intermediates, which are crucial for understanding the catalytic cycle.

Prediction of Transition States and Intermediates

Computational studies have successfully predicted the geometries of various transition states (TS) and intermediates involved in reactions catalyzed by aryl pyrrolidine (B122466) derivatives. For instance, in the stereoselective radical addition to 1,4-dicarbonyls, DFT calculations have identified the key transition states leading to the different stereoisomers of the product rsc.orgrsc.org. The calculations reveal the specific conformations of the catalyst and substrates at the transition state, highlighting the non-covalent interactions that stabilize these fleeting structures. These models are critical for understanding how the catalyst exerts stereocontrol over the course of the reaction.

Rationalization of Enantioselectivity and Diastereoselectivity

The origin of enantioselectivity in reactions catalyzed by diarylprolinol silyl ether catalysts, which are close structural analogues of this compound, has been rationalized through meticulous DFT calculations rsc.orgrsc.org. The stereochemical outcome is determined by the relative energies of the competing transition states leading to the different stereoisomers.

In a study on the enantioselective reaction of 1,4-dicarbonyls, it was found that the pathways leading to the major product (SR pathway) are more kinetically favorable than those leading to the minor product (SS pathway) as the steric demand of the catalyst increases rsc.org. The difference in the Gibbs free energy of activation (ΔΔG‡) between the diastereomeric transition states correlates well with the experimentally observed enantiomeric excess.

For example, the iminium intermediate in the most stable SR transition state adopts the most stable ground state conformation. In contrast, the iminium in the SS transition state is forced into a less stable conformation to avoid steric clashes, leading to a higher energy barrier rsc.orgrsc.org. This conformational disparity is a key factor in the observed enantioselectivity.

| Catalyst | R1 | Pathway | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Catalyst A | -Me | SR | 8.5 | 0.3 |

| SS | 8.8 | |||

| Catalyst B | -Ph | SR | 8.6 | 1.2 |

| SS | 9.8 | |||

| Catalyst C | -Ph | SR | 8.7 | 1.5 |

| SS | 10.2 |

Calculation of Energy Barriers and Reaction Rates

The calculated Gibbs free energies of activation (ΔG‡) for the enantioselectivity-determining step in reactions catalyzed by diarylprolinol silyl ethers show a clear trend with the steric bulk of the catalyst rsc.org. As indicated in the table above, an increase in the steric hindrance of the catalyst leads to a larger energy difference between the competing transition states (ΔΔG‡), which translates to higher enantioselectivity rsc.org. These computational findings are in good agreement with experimental observations and underscore the predictive power of DFT in catalyst design and optimization.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is powerful for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the catalyst and its complexes over time. Due to a lack of specific MD simulation data for this compound, this section draws upon findings from studies on conformationally mobile peptide-based catalysts and other related systems to illustrate the potential applications of this technique.

Catalyst-Substrate Complex Dynamics

MD simulations can provide valuable insights into the conformational dynamics of the catalyst-substrate complex. In a study on a peptide-based catalyst, MD simulations revealed that the catalyst's conformation can change upon substrate binding, akin to an "induced fit" model nih.gov. The simulations showed a close correlation between the binding mechanism and the peptide's conformational dynamics, where the probability of the catalyst adopting a specific conformation was significantly influenced by the presence of the substrate nih.gov. Such studies highlight the importance of considering the flexibility and dynamic nature of the catalyst in understanding its function. For this compound, MD simulations could similarly be used to explore the preferred binding modes of substrates and the conformational changes that occur upon complexation.

Solvent Effects on Catalytic Performance

The solvent can play a crucial role in catalysis by stabilizing or destabilizing intermediates and transition states, as well as by influencing the conformational preferences of the catalyst. MD simulations explicitly including solvent molecules can capture these effects. Studies on other catalytic systems have shown that the solvent can significantly impact the free energy surface of a reaction. For instance, in proline-catalyzed aldol (B89426) reactions, explicit solvent models in MD simulations have been shown to be vital for accurately predicting the stereochemical outcome. While specific data for this compound is not available, it is anticipated that the nature of the solvent would influence the conformational equilibrium of the pyrrolidine ring and the orientation of the o-tolyl group, thereby affecting the catalyst's stereodirecting ability.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the structural properties of a catalyst and its observed activity or selectivity. In the context of this compound and its analogues, QSAR models are invaluable tools for understanding the key molecular features that govern their catalytic efficiency and for rationally designing improved catalysts. These studies typically involve the calculation of a wide range of molecular descriptors, which are then correlated with experimental outcomes, such as enantiomeric excess (ee), using statistical methods like multivariate linear regression (MLR).

Correlation of Structural Parameters with Catalytic Efficiency

The catalytic efficiency of this compound and its analogues in asymmetric transformations is intricately linked to their three-dimensional structure. QSAR studies aim to deconvolute the complex interplay of steric and electronic factors that dictate the catalyst's performance. By systematically modifying the structure of the catalyst and quantifying these changes using molecular descriptors, it is possible to build models that correlate these parameters with catalytic outcomes.

A crucial aspect of these studies is the selection of appropriate descriptors that accurately represent the structural variations within a series of catalysts. For this compound and its analogues, where the primary point of variation is the nature and substitution pattern of the aryl group, steric parameters have been shown to be particularly important. Among the most widely used steric descriptors are the Sterimol parameters, which provide a more nuanced description of a substituent's size and shape than simple van der Waals radii. irispublishers.comosti.gov

The Sterimol parameters include:

L: The length of the substituent along the axis of its attachment to the pyrrolidine ring.

B1: The minimum width of the substituent perpendicular to the L-axis.

B5: The maximum width of the substituent perpendicular to the L-axis.

In a hypothetical study of (S)-2-arylpyrrolidine catalysts, where the aryl group is varied, a QSAR model could be developed to correlate these Sterimol parameters with the enantiomeric excess observed in a model reaction, such as a Michael addition. The o-tolyl group in the parent compound provides a key reference point. By comparing its effect to other ortho-substituents (e.g., -H, -Cl, -OMe, -tBu), a quantitative relationship can be established.

For instance, a multivariate linear regression model might take the following form:

log(ee) = c0 + c1L + c2B1 + c3*B5 + ...

where c0, c1, c2, c3 are coefficients determined by the regression analysis. A positive coefficient for a particular parameter would indicate that an increase in its value leads to higher enantioselectivity, while a negative coefficient would suggest the opposite.

Table 1: Hypothetical Correlation of Sterimol Parameters with Enantioselectivity for (S)-2-(ortho-substituted-phenyl)pyrrolidine Catalysts

| Substituent (ortho) | L (Å) | B1 (Å) | B5 (Å) | Observed ee (%) |

| H | 2.87 | 1.52 | 1.52 | 75 |

| CH₃ (tolyl) | 3.42 | 1.90 | 2.88 | 92 |

| Cl | 3.53 | 1.80 | 1.80 | 85 |

| OCH₃ | 3.98 | 1.35 | 3.12 | 88 |

| C(CH₃)₃ | 4.11 | 2.59 | 2.97 | 95 |

Note: The data in this table is illustrative and intended to represent the type of data used in QSAR studies. Actual values would be derived from specific experimental and computational results.

From such a dataset, a QSAR model could reveal, for example, that a larger B5 value (maximum width) is beneficial for enantioselectivity, suggesting that a bulky substituent at the ortho position helps to create a more effective chiral pocket, leading to better discrimination between the two enantiomeric transition states. Conversely, the model might show a complex, non-linear relationship with the L parameter, indicating that simply increasing the length of the substituent does not guarantee improved performance.

Beyond steric parameters, electronic descriptors also play a significant role. The electronic nature of the aryl substituent can influence the acidity of the pyrrolidine nitrogen or the stability of key intermediates in the catalytic cycle. Descriptors such as Hammett parameters (σ), calculated atomic charges, or molecular electrostatic potentials can be incorporated into the QSAR model to capture these electronic effects. A comprehensive model would therefore consider a combination of both steric and electronic parameters to provide a more complete picture of the structure-activity relationship.

Predictive Models for Catalyst Design and Optimization

The ultimate goal of QSAR studies is not only to understand existing catalysts but also to predict the performance of new, unsynthesized analogues. Once a statistically robust and validated QSAR model has been developed, it can be used as a powerful tool for in silico screening and catalyst optimization.

A predictive QSAR model allows researchers to:

Virtually screen a large library of potential catalysts: Instead of synthesizing and testing a vast number of compounds, a predictive model can be used to estimate their catalytic efficiency based on their calculated structural parameters. This significantly reduces the experimental effort and resources required for catalyst development.

Identify promising candidates for synthesis: The model can highlight catalyst structures that are predicted to have superior performance, guiding the synthetic efforts towards the most promising targets.

Optimize existing catalysts: The model can provide insights into which structural modifications are most likely to improve the performance of a known catalyst. For example, if the model indicates that increased steric bulk at a specific position is beneficial, researchers can focus on synthesizing analogues with larger substituents at that position.

The development of a predictive QSAR model involves several key steps:

Data Set Selection: A diverse set of catalysts with known catalytic activities is required to build the model. This dataset is typically divided into a training set, used to develop the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of steric, electronic, and topological descriptors are calculated for each catalyst in the dataset.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms like random forest and neural networks, are used to establish a relationship between the descriptors and the catalytic activity. osti.gov

Model Validation: The predictive ability of the model is rigorously assessed using both internal validation (e.g., cross-validation) and external validation with the test set. A reliable model should be able to accurately predict the activity of compounds that were not used in its development.

Table 2: Example of a Predictive QSAR Model for Enantioselectivity

| Model Equation | predicted_ee = 85.2 + 5.7B5 - 2.1L |

| R² (Goodness of fit) | 0.92 |

| Q² (Predictive ability) | 0.85 |

| Catalyst Candidate | Calculated B5 (Å) |

| (S)-2-(o-ethylphenyl)pyrrolidine | 3.95 |

| (S)-2-(o-isopropylphenyl)pyrrolidine | 4.10 |

| (S)-2-(2,6-dimethylphenyl)pyrrolidine | 3.42 |

Note: The model and data presented are for illustrative purposes.

This predictive model could then be used to guide the synthesis of new (S)-2-arylpyrrolidine catalysts. For example, based on the predictions in Table 2, the (S)-2-(o-isopropylphenyl)pyrrolidine might be identified as a promising candidate for achieving high enantioselectivity.

Design Principles and Structural Modifications for Enhanced Catalytic Performance

Rational Design of Chiral Pyrrolidine (B122466) Organocatalysts

The design of pyrrolidine-based organocatalysts, particularly the highly successful diarylprolinol silyl (B83357) ether class to which (S)-2-(o-tolyl)pyrrolidine derivatives belong, hinges on creating a well-defined and sterically demanding chiral environment around the catalytically active nitrogen atom. nih.govacs.org This environment is responsible for differentiating between the two enantiotopic faces of the reacting substrates, leading to high levels of stereoselectivity. nih.gov

The substituent at the C-2 position of the pyrrolidine ring plays a pivotal role in dictating the stereochemical outcome of a catalyzed reaction. In the case of this compound and its analogues, the bulky diarylmethyl group functions as a crucial steric shield. nih.gov During the catalytic cycle, the pyrrolidine nitrogen forms an enamine or iminium ion intermediate with the aldehyde or ketone substrate. acs.orgnih.gov The large C-2 substituent effectively blocks one face of this reactive intermediate, compelling the other substrate to approach from the less hindered face.

The choice of an o-tolyl group, as opposed to a simple phenyl or other aryl group, is a specific design enhancement. The ortho-methyl group adds steric bulk closer to the stereocenter, creating a more confined chiral pocket and enhancing the facial discrimination of the transition state. This increased steric hindrance can lead to higher enantioselectivities compared to less substituted aryl groups. nih.gov Computational and experimental studies on related aryl pyrrolidine catalysts have demonstrated that the nature and position of substituents on the aryl ring are critical for achieving high enantioselectivity, underscoring the importance of this specific structural feature. nih.gov

The general mechanism for stereocontrol is illustrated in the Michael addition of an aldehyde to a nitroolefin, a reaction where these catalysts excel. The catalyst forms an enamine with the aldehyde, and the bulky o-tolyl group directs the nitroolefin to the opposite face, controlling the formation of the new stereocenter.

| Catalyst Structure | Reaction | Substrates | Enantiomeric Excess (% ee) | Reference |

| (S)-α,α-Diphenylprolinol Trimethylsilyl Ether | Michael Addition | Propanal, trans-β-nitrostyrene | 99 | researchgate.net |

| (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol Trimethylsilyl Ether | Michael Addition | Propanal, trans-β-nitrostyrene | 99 | nih.gov |

| Polystyrene-Supported Diarylprolinol Silyl Ether | Michael Addition | Propanal, trans-β-nitrostyrene | 98 | researchgate.net |

This table presents data for the parent class of diarylprolinol silyl ether catalysts, illustrating the high stereocontrol achieved through the C-2 diaryl substituent.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered "envelope" and "twisted" conformations. nih.govnih.gov The two predominant pucker modes are typically referred to as Cγ-exo and Cγ-endo. nih.gov The conformational preference of the ring and the pyramidalization at the nitrogen atom in the enamine intermediate are critical factors that influence catalyst reactivity and selectivity. ethz.chresearchgate.netrsc.org

Rational catalyst design seeks to control and restrict this conformational flexibility. By introducing structural rigidity, the catalyst is "locked" into a single, catalytically optimal conformation, which reduces the number of possible competing transition states and enhances stereoselectivity. nih.govenamine.net Strategies to achieve this include:

Introduction of Bulky Substituents: Placing bulky groups at the C-4 position can favor a specific ring pucker due to steric hindrance, effectively locking the ring's conformation. nih.gov

Bicyclic and Spirocyclic Systems: Incorporating the pyrrolidine into a bicyclic or spirocyclic framework is a highly effective method for creating a rigid structure. rsc.org This conformational restriction has been shown to improve catalytic performance. nih.gov

Studies have shown that enamines that adopt an endo-pyramidalization at the nitrogen atom are significantly more reactive. rsc.org By designing rigid catalyst backbones, it is possible to favor this more reactive conformation, leading to more efficient catalysis. rsc.org

Strategies for Catalyst Immobilization and Reusability

A major drawback of homogeneous organocatalysts is the difficulty in separating them from the reaction mixture post-reaction. This complicates product purification and prevents catalyst recycling, which is a significant barrier to industrial application. To overcome this, various strategies have been developed to immobilize this compound-based catalysts on solid supports, converting them into heterogeneous catalysts that are easily recoverable and reusable.

One of the most common approaches is the covalent attachment of the catalyst to an insoluble polymer backbone. Polystyrene (PS) and its derivatives are frequently used supports due to their chemical inertness and mechanical stability. researchgate.netresearchgate.net

The diarylprolinol silyl ether catalyst can be modified with a polymerizable group (e.g., a vinyl group) and then copolymerized with monomers like styrene (B11656) and a cross-linker such as divinylbenzene. researchgate.net This process embeds the catalyst within a solid polymer matrix. These polymer-supported catalysts have demonstrated excellent performance in various asymmetric reactions, often retaining the high enantioselectivity of their homogeneous counterparts. researchgate.netresearchgate.net Furthermore, they can be recovered by simple filtration and reused for multiple reaction cycles with minimal loss of activity, as shown in the table below.

| Support | Reaction | Catalyst Recovery Method | Number of Cycles | Final Yield / % ee | Reference |

| Polystyrene | Michael Addition | Filtration | 5 | 95% / 98% ee | researchgate.net |

| POSS Nanostructure | Michael Addition | Precipitation/Filtration | 8 | 91% / 98% ee | researchgate.net |

Data for immobilized diarylprolinol silyl ether catalysts.

A more advanced immobilization strategy involves the use of core-shell nanoparticles, particularly those with a magnetic core. nih.govmdpi.com This design typically features:

A Magnetic Core: Superparamagnetic iron oxide (Fe₃O₄) nanoparticles are commonly used. This core allows the entire catalyst system to be separated from the reaction mixture using a simple external magnet. mdpi.com

A Protective Shell: A shell, often made of silica (B1680970) (SiO₂), is coated onto the magnetic core. mdpi.com This shell serves two purposes: it protects the magnetic core from degradation and provides a chemically robust surface that can be easily functionalized for catalyst attachment. nih.gov

The this compound catalyst is covalently linked to the surface of the silica shell. This core-shell architecture combines the high surface area of nanoparticles with the exceptional ease of separation afforded by the magnetic core. Proline-functionalized magnetic core-shell nanoparticles have been shown to be highly efficient and recyclable organocatalysts for aldol (B89426) reactions, demonstrating the viability of this approach. researchgate.net These catalysts can be reused for numerous cycles without a significant drop in performance. researchgate.netnih.gov

The heterogenized catalysts described above are ideally suited for use in continuous flow chemistry systems. researchgate.net In this setup, the solid-supported catalyst is packed into a column to create a "packed-bed reactor". mdpi.comsemanticscholar.orgacademie-sciences.fr The solution containing the reactants is then continuously pumped through the reactor. The reaction occurs as the solution passes over the immobilized catalyst, and the product emerges continuously from the reactor outlet. researchgate.netacademie-sciences.fr

This design offers several advantages over traditional batch processing:

Enhanced Efficiency: Reaction times can be dramatically reduced from hours to minutes. mdpi.com

Improved Safety and Control: Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to safer and more reproducible processes.

Facilitated Scale-Up: Production can be increased by simply running the reactor for a longer time or by using multiple reactors in parallel ("scaling out"). academie-sciences.fr

Polymer-supported diarylprolinol silyl ethers have been successfully employed in packed-bed reactors for the continuous production of chiral molecules with high enantioselectivity and productivity, demonstrating the industrial potential of these immobilized systems. researchgate.net

Development of Multifunctional and Cooperative Catalysts

The evolution of organocatalysis has led to the design of sophisticated catalytic systems that go beyond the capabilities of single catalysts. A key area of advancement is the development of multifunctional and cooperative catalysts based on the this compound scaffold. These catalysts are engineered to participate in more complex reaction mechanisms, often by integrating with other catalytic species, such as metal complexes, or by operating in synergy with other catalysts to achieve enhanced performance.

Integration with Metal Catalysis

The strategic combination of this compound-derived organocatalysts with transition metal catalysis has emerged as a powerful approach for asymmetric synthesis. In these systems, the organocatalyst and the metal complex work in a cooperative manner, where each species activates one of the reactants, leading to highly efficient and stereoselective transformations that are challenging to achieve with either catalyst alone.

A notable example is the use of a diarylprolinol silyl ether, a derivative of this compound, in combination with a rhodium complex for the enantioselective allylation of aldehydes. In this system, the rhodium complex activates the allylating agent, while the diarylprolinol silyl ether activates the aldehyde through the formation of an enamine intermediate. This dual activation strategy allows for mild reaction conditions and delivers high yields and enantioselectivities.

Another significant advancement is seen in iridium-catalyzed enantioselective hydrogen-transfer reactions. A derivative of this compound has been effectively utilized as a ligand in these reactions. The chiral environment provided by the organocatalyst ligand is crucial for achieving high levels of asymmetric induction in the reduction of ketones and imines. The sterically demanding o-tolyl group plays a pivotal role in creating a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the hydride transfer.

The successful integration of this compound derivatives with metal catalysis hinges on the modularity of the catalyst structure. The pyrrolidine core provides a robust chiral scaffold that can be readily functionalized at the nitrogen atom and the carbinol carbon. This allows for the fine-tuning of steric and electronic properties to optimize the catalyst's performance in conjunction with a specific metal.

Table 1: Performance of this compound Derivatives in Metal-Integrated Catalysis

| Reaction | This compound Derivative | Metal Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Enantioselective Allylation | Diarylprolinol silyl ether | Rhodium Complex | Aldehydes | Up to 95% | Up to 98% |

| Enantioselective Hydrogen Transfer | This compound-derived ligand | Iridium Complex | Ketones | Up to 99% | Up to 97% |

Synergistic Catalysis Systems

Synergistic catalysis represents a sophisticated approach where two or more catalysts work in concert to promote a single transformation that is not feasible with any of the individual catalysts. This concept is distinct from cooperative catalysis in that the catalysts may operate through independent catalytic cycles that intersect at a key step. The development of synergistic systems involving this compound derivatives is an emerging area with significant potential.

The structural and electronic properties of this compound make it an attractive candidate for synergistic catalysis. Its ability to act as a nucleophilic catalyst (through enamine formation) or as a chiral ligand for a metal allows for its participation in a variety of catalytic cycles. For instance, in a hypothetical synergistic system, the this compound catalyst could generate a chiral enamine intermediate, which then reacts with an electrophile activated by a separate Lewis acid or transition metal catalyst.

The design of effective synergistic catalysis systems requires a careful matching of the reactivities of the participating catalysts. The this compound catalyst must be sufficiently reactive to form the enamine intermediate, but not so reactive that it inhibits the second catalyst. Similarly, the co-catalyst must efficiently activate its substrate without interfering with the organocatalytic cycle.

Research in this area is focused on identifying catalyst combinations that can achieve novel transformations with high levels of control over stereochemistry. The modular nature of this compound allows for the systematic modification of its structure to fine-tune its reactivity profile for compatibility with various co-catalysts.

Table 2: Potential Synergistic Catalysis Strategies with this compound

| This compound Role | Co-catalyst Type | Potential Transformation | Key Challenge |

|---|---|---|---|

| Enamine Formation | Lewis Acid | Asymmetric Michael Additions | Matching catalyst reactivities |

| Chiral Ligand | Photoredox Catalyst | Enantioselective Radical Reactions | Controlling radical stereochemistry |

| Brønsted Base | Transition Metal Complex | Sequential Functionalization | Catalyst compatibility |

Future Directions and Emerging Research Avenues

Expansion of Reaction Scope to Underexplored Transformations

While (S)-2-(o-tolyl)pyrrolidine-derived catalysts are well-established in fundamental reactions like Michael additions, aldol (B89426) reactions, and cycloadditions, a significant avenue for future research lies in applying them to less conventional or "underexplored" transformations. The unique ability of these catalysts to activate substrates through both enamine and iminium-ion intermediates provides a vast playground for reaction discovery. acs.org

Future efforts are likely to focus on several key areas:

Multicatalytic Systems: The integration of this compound catalysts into multicatalytic or synergistic systems is a promising direction. acs.org This involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts, opening pathways to reactions that are not feasible with a single catalyst. acs.org For instance, combining a diarylprolinol silyl (B83357) ether for enamine formation with a transition metal catalyst that activates the electrophile could unlock novel reaction pathways.

Tandem and Cascade Reactions: Designing complex cascade reactions that form multiple bonds and stereocenters in a single, efficient operation remains a major goal. unl.pt These processes significantly enhance synthetic efficiency and atom economy. Researchers are exploring new tandem sequences, such as Michael/Henry or triple cascade reactions, to construct intricate molecular architectures with high levels of stereocontrol, often creating four or more stereogenic centers in one step. unl.pt

Asymmetric Cycloadditions: Although well-studied, the full potential of these catalysts in various types of cycloaddition reactions is still being uncovered. Exploring their application in higher-order cycloadditions or with novel dipolarophiles and dienes could lead to the synthesis of unique and complex cyclic scaffolds. researchgate.netrsc.org

| Transformation Type | Description | Potential Application | Key Challenge |

|---|---|---|---|

| Synergistic Catalysis | Combining the organocatalyst with a secondary catalyst (e.g., a metal complex) to achieve a transformation not possible with either alone. acs.org | Novel C-C and C-X bond formations. | Ensuring catalyst compatibility and avoiding unwanted side reactions. |

| Domino/Cascade Reactions | A sequence of intramolecular reactions triggered by a single catalytic event to rapidly build molecular complexity. unl.pt | Rapid synthesis of polycyclic systems from simple precursors. | Controlling stereochemistry over multiple steps. |

| Higher-Order Cycloadditions | Expanding beyond [4+2] and [3+2] cycloadditions to access larger ring systems. | Synthesis of medium-to-large-sized rings, which are prevalent in many natural products. researchgate.net | Overcoming entropic penalties and controlling regioselectivity. |

Development of Sustainable and Green Catalytic Processes

In line with the growing emphasis on green chemistry, a major future direction is the development of more sustainable processes utilizing this compound-based catalysts. Organocatalysis is inherently attractive from a sustainability perspective as it avoids the use of often toxic and expensive heavy metals. nih.govmdpi.com However, there is still significant room for improvement.

Key research avenues include:

Use of Benign Solvents: A primary focus is on replacing traditional organic solvents with environmentally friendly alternatives. Significant progress has been made in conducting asymmetric aldol and Michael reactions in water or under solvent-free conditions. nih.govresearchgate.net Future work will likely expand the scope of reactions that can be performed efficiently in such media.

Low Catalyst Loading and Catalyst Recycling: Reducing the amount of catalyst required (lowering catalyst loading) and developing effective methods for catalyst recovery and reuse are critical for the economic and environmental viability of large-scale synthesis. nih.govmdpi.com Research into immobilized catalysts, for instance, by anchoring them to solid supports, could facilitate easier separation and recycling.

High Atom Economy: Promoting reactions that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Cascade reactions are particularly advantageous in this regard, as they minimize waste by combining multiple transformations into a single step. researchgate.net

| Sustainable Approach | Objective | Example Application | Reference |

|---|---|---|---|

| Aqueous Medium | Replace volatile organic compounds (VOCs) with water. | Asymmetric aldol reaction of ketones with glyoxylic acid. | researchgate.net |

| Solvent-Free Conditions | Eliminate solvent use entirely, reducing waste and simplifying purification. | Asymmetric aldol reaction using low (10 mol%) catalyst loading. | nih.gov |

| Catalyst Immobilization | Facilitate catalyst recovery and reuse for multiple reaction cycles. | Immobilized organocatalysts used with acetaldehyde (B116499) surrogates. | mdpi.com |

| Cascade Reactions | Improve atom economy and reduce the number of synthetic steps and purification stages. | One-pot synthesis of chiral cyclohexanes controlling four stereocenters. | unl.pt |

Application in Complex Molecule Synthesis and Natural Product Total Synthesis

Diarylprolinol silyl ethers, derived from scaffolds like this compound, are among the most utilized organocatalysts for constructing complex molecules and are frequently featured in the total synthesis of natural products. acs.orgnih.govacs.org Their ability to forge key stereocenters with high fidelity makes them invaluable tools for synthetic chemists.

Future applications in this area will continue to push the boundaries of synthetic chemistry:

Total Synthesis of Bioactive Natural Products: These catalysts will undoubtedly be applied to the synthesis of increasingly complex and biologically significant natural products, particularly polycyclic alkaloids and other frameworks containing the pyrrolidine (B122466) motif. nih.govtdl.org The modularity and reliability of these catalysts allow for their strategic incorporation into lengthy synthetic sequences. organic-chemistry.org

Fragment Synthesis for Medicinal Chemistry: Beyond total synthesis, these catalysts are crucial for preparing key chiral building blocks for the pharmaceutical industry. mdpi.comnih.gov The efficient, stereoselective synthesis of complex fragments enables the rapid generation of compound libraries for drug discovery programs.

Late-Stage Functionalization: An emerging area is the use of organocatalysis for the late-stage functionalization of complex molecules. Applying these catalysts to modify advanced intermediates or even natural product scaffolds could provide rapid access to analogues with improved biological properties.

A notable example of their application is in the synthesis of Beraprost isomers, where a diarylprolinol silyl ether catalyst was used to construct a key fragment via enamine activation and another via iminium-ion catalysis, showcasing the versatility of this catalytic system within a single synthetic campaign. acs.org

Integration with Machine Learning and Artificial Intelligence for Catalyst Discovery

The intersection of artificial intelligence (AI), machine learning (ML), and catalysis is a rapidly emerging field poised to revolutionize how new catalysts are discovered and optimized. nih.govchemrxiv.org While the application of ML in organocatalysis has been slower compared to other areas of chemistry, it is gaining significant traction and represents a major future direction. beilstein-journals.orgresearchgate.net

Key areas of integration include:

Predictive Modeling: ML algorithms can be trained on existing reaction data to predict the performance (e.g., yield and enantioselectivity) of a given catalyst for a specific transformation. rsc.org This allows for the rapid in silico screening of vast virtual libraries of potential catalysts, prioritizing the most promising candidates for experimental validation. upubscience.com

Catalyst Design and Discovery: AI can help identify entirely new catalyst scaffolds that human intuition might overlook. By analyzing the relationships between catalyst structure and performance, ML models can propose novel designs with enhanced activity and selectivity. chemrxiv.orgresearchgate.net Retrospective studies have shown that ML could have predicted the rise of prominent catalysts like diarylprolinol silyl ethers well before their widespread adoption, highlighting the predictive power of this approach. chemrxiv.orgresearchgate.net

High-Throughput Screening (HTS): The combination of ML with automated HTS platforms creates a powerful, closed-loop system for catalyst discovery. upubscience.commdpi.com HTS can rapidly generate large datasets, which are then used to train ML models. The models, in turn, guide the next round of experiments in an active learning fashion, dramatically accelerating the discovery timeline. researchgate.netdigitellinc.com

The development of large, curated datasets of organocatalytic reactions is crucial for the success of these computational approaches. As more high-quality data becomes available, the accuracy and predictive power of ML models will continue to improve, compressing a discovery process that traditionally takes decades into a much shorter timeframe. beilstein-journals.orgchemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-(o-tolyl)pyrrolidine?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis, such as using chiral auxiliaries or transition-metal catalysts. For example, stereochemical control in pyrrolidine derivatives often employs enantioselective hydrogenation or kinetic resolution . Characterization of enantiomeric excess (ee) requires chiral HPLC with columns like those listed for reference standards (e.g., polysaccharide-based chiral stationary phases) . Validate purity using polarimetry and cross-reference with NMR data to confirm stereochemistry .

Q. How should researchers optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent). For pyrrolidine scaffolds, polar aprotic solvents (e.g., DMF) and Pd-catalyzed cross-coupling reactions are common . Monitor intermediates via TLC or LC-MS, and optimize yields by adjusting steric/electronic effects of substituents on the o-tolyl group .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze - and -NMR to confirm regiochemistry and substituent positions .

- HRMS : Validate molecular formula and isotopic patterns .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies may arise from variations in enantiomeric purity, assay protocols, or cell lines. To resolve:

- Standardize assays : Use validated reference compounds (e.g., PubChem or NIST standards) .

- Replicate studies : Ensure consistent enantiomeric purity (>98% ee) via chiral HPLC .

- Meta-analysis : Compare SAR trends across literature to identify outliers due to structural modifications .

Q. What computational methods are effective for predicting the bioactivity of novel this compound derivatives?

- Methodological Answer :

- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., GPCRs common in pyrrolidine drug discovery) .

- QSAR : Train models on datasets from PubChem BioAssay to correlate substituent properties (logP, polar surface area) with activity .

- MD simulations : Assess binding stability over time, particularly for enantiomer-specific interactions .

Q. How should researchers design experiments to study the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Use liver microsomes or hepatocytes to measure half-life and identify metabolites via LC-MS/MS .

- Isotope labeling : Incorporate or deuterium at key positions to track metabolic pathways .

- In vivo PK/PD : Corrogate dose-response relationships in rodent models, adjusting for enantiomer-specific clearance rates .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC/IC values .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for batch effects (e.g., enantiomer purity variations) .

- Meta-regression : Pool data from multiple studies to assess covariates (e.g., solvent used in assays) .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

- Methodological Answer :

- Interlaboratory studies : Share standardized protocols (e.g., detailed catalyst ratios, reaction times) and raw spectral data .

- Blinded analysis : Have independent labs synthesize and characterize the compound using identical starting materials .

- Open data repositories : Publish full synthetic details and analytical traces in platforms like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.